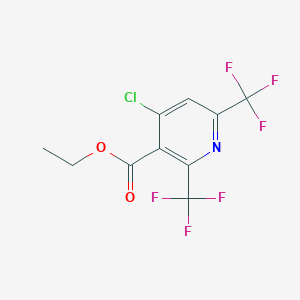

4-Chloro-2,6-bis-trifluoromethyl-nicotinic acid ethyl ester

Cat. No. B8648755

M. Wt: 321.60 g/mol

InChI Key: CXDQYPGPUDLVEO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04698093

Procedure details

A 500 ml round bottom flask equipped with nitrogen inlet and magnetic stirrer is charged with 40 g (0.132 mol) of product from Example 2 and 24.97 g (0.233 mol) of 2,6-lutidine. To this is slowly added (exothermic) 185 ml (1.98 mol) of phosphorous oxychloride. The flask is fitted with a condenser and the mixture is heated to reflux. After refluxing for 18 hours the material is cooled, concentrated, and the mixture was poured into 150 g of ice slowly. The ice mixture was then poured into 200 ml of 10% HCl (aqueous) and extracted twice with ether. The combined ether layers were washed with 10% NaOH (aqueous), dried (MgSO4), and concentrated in vacuo affording a black oil. The residue was kugelrohr distilled at 67 Pa. The earlier fraction (pot temperature 50° C.) was discarded. The later fraction (pot temperature 85° C.) afforded 25.15 g (60%) of product, nD25 1.4185. Anal. Calc'd. for C10H6Cl1F6N1O2 : C, 37.35; H, 1.88; N, 4.36. Found: C, 37.51; H, 1.74; N, 4.23.

Name

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:20])([F:19])[C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7](O)[CH:6]=[C:5]([C:15]([F:18])([F:17])[F:16])[N:4]=1.N1C(C)=CC=CC=1C.P(Cl)(Cl)([Cl:31])=O>>[F:1][C:2]([F:20])([F:19])[C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7]([Cl:31])[CH:6]=[C:5]([C:15]([F:18])([F:17])[F:16])[N:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=NC(=CC(=C1C(=O)OCC)O)C(F)(F)F)(F)F

|

|

Name

|

|

|

Quantity

|

24.97 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

Step Two

|

Name

|

|

|

Quantity

|

185 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 ml round bottom flask equipped with nitrogen inlet and magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask is fitted with a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After refluxing for 18 hours the material

|

|

Duration

|

18 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture was poured into 150 g of ice slowly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The ice mixture was then poured into 200 ml of 10% HCl (aqueous)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ether layers were washed with 10% NaOH (aqueous)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording a black oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was kugelrohr distilled at 67 Pa

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The earlier fraction (pot temperature 50° C.)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=NC(=CC(=C1C(=O)OCC)Cl)C(F)(F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 25.15 g | |

| YIELD: PERCENTYIELD | 60% | |

| YIELD: CALCULATEDPERCENTYIELD | 59.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |